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molecular formula C13H18OSi B8467203 Silane, [(3,4-dihydro-2-naphthalenyl)oxy]trimethyl- CAS No. 50629-48-6

Silane, [(3,4-dihydro-2-naphthalenyl)oxy]trimethyl-

Cat. No. B8467203
M. Wt: 218.37 g/mol
InChI Key: JOHMLMNSVHRZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04992591

Procedure details

Charge an oven dried, nitrogen flushed 100-mL round bottomed flask equipped with a stirring bar with β-tetralone (4.977 grams, 0.0340 moles), triethylamine (6.970 grams, 0.0689 moles), 4-dimethylamino pyridine (0.219 grams,0.0018 moles), trimethylsilyl chloride (7.704 grams, 0.0709 moles) and 30 mL methylene chloride. Stir at RT for 20 hours, filter, wash the solid with 1×20 mL methylene chloride, wash the combined organic layers with 1×5 mL saturated sodium bicarbonate solution, 1×5 mL water, dry over magnesium sulfate, concentrate on a Buchi rotavapor and distill (96°-99° C., 1 Torr) to yield the product as a viscous oil.
Quantity
4.977 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
7.704 g
Type
reactant
Reaction Step One
Quantity
0.219 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10](=[O:11])[CH2:9][C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.C(N(CC)CC)C.[CH3:19][Si:20](Cl)([CH3:22])[CH3:21]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:19][Si:20]([CH3:22])([CH3:21])[O:11][C:10]1[CH2:1][CH2:2][C:3]2[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:9]=1

Inputs

Step One
Name
Quantity
4.977 g
Type
reactant
Smiles
C1CC2=CC=CC=C2CC1=O
Name
Quantity
6.97 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.704 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
0.219 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at RT for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge an oven
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
nitrogen flushed 100-mL round bottomed flask
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash the solid with 1×20 mL methylene chloride
WASH
Type
WASH
Details
wash the combined organic layers with 1×5 mL saturated sodium bicarbonate solution, 1×5 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate on a Buchi rotavapor
DISTILLATION
Type
DISTILLATION
Details
distill (96°-99° C., 1 Torr)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C[Si](OC1=CC2=CC=CC=C2CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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